2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
CAS No.: 1105252-09-2
Cat. No.: VC7262132
Molecular Formula: C19H24FN5O2S2
Molecular Weight: 437.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105252-09-2 |
|---|---|
| Molecular Formula | C19H24FN5O2S2 |
| Molecular Weight | 437.55 |
| IUPAC Name | 2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C19H24FN5O2S2/c20-14-3-5-15(6-4-14)24-7-9-25(10-8-24)18-22-23-19(29-18)28-13-17(26)21-12-16-2-1-11-27-16/h3-6,16H,1-2,7-13H2,(H,21,26) |
| Standard InChI Key | GWNCDQWMDCVOIZ-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The compound’s IUPAC name, 2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide, systematically describes its structure :
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1,3,4-Thiadiazole core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.
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4-(4-Fluorophenyl)piperazine moiety: A piperazine ring substituted at the 4-position with a para-fluorophenyl group.
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Thioether linkage: A sulfur atom connecting the thiadiazole ring to an acetamide group.
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Tetrahydrofuran (oxolane) derivative: An N-(tetrahydrofuran-2-yl)methyl substituent on the acetamide nitrogen.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1105252-09-2 | |
| Molecular Formula | C₁₉H₂₄FN₅O₂S₂ | |
| Molecular Weight | 437.6 g/mol | |
| SMILES Notation | C1CC(OC1)CNC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F |
Structural Features
The molecule integrates multiple pharmacophoric elements:
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The 1,3,4-thiadiazole scaffold is associated with antimicrobial and anticancer activities in literature .
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The 4-fluorophenylpiperazine group is a common motif in CNS-targeting drugs due to its affinity for serotonin and dopamine receptors .
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The tetrahydrofuran-methyl side chain enhances solubility and bioavailability by introducing hydrophilicity .
Synthetic Pathways and Optimization
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Preparation of 5-amino-1,3,4-thiadiazole | Hydrazine-carbothioamide cyclization |
| 2 | Piperazine coupling | Buchwald-Hartwig amination with 4-fluorophenyl bromide |
| 3 | Thioacetamide formation | Thiol-disulfide exchange with mercaptoacetamide |
| 4 | Tetrahydrofuran-methyl incorporation | Reductive amination of tetrahydrofurfuryl amine |
Analytical Characterization
Critical spectroscopic data inferred from structural analogs include:
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¹H NMR: Peaks at δ 7.2–6.8 ppm (aromatic protons), δ 4.3–3.5 ppm (tetrahydrofuran and piperazine CH₂ groups), and δ 2.9 ppm (acetamide methylene) .
| Target | Predicted IC₅₀ (nM) | Mechanism |
|---|---|---|
| 5-HT₁A Receptor | 50–200 | Partial agonist |
| Dopamine D₃ Receptor | 100–300 | Antagonist |
| Carbonic Anhydrase IX | 10–50 | Competitive inhibition |
ADMET Profiling
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Absorption: Moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to tetrahydrofuran’s hydrophilic contribution .
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Metabolism: Likely hepatic oxidation via CYP3A4, with potential formation of sulfoxide derivatives .
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but possible hERG channel inhibition (IC₅₀ ≈ 2 µM) .
Comparative Analysis with Structural Analogs
Analog 1: 5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b] triazol-6-ol (CID: 4534474)
This analog replaces the thiadiazole with a thiazolotriazole core and exhibits antifungal activity (MIC = 8 µg/mL against Candida albicans) . The absence of the tetrahydrofuran group reduces solubility (LogP = 3.1 vs. 2.4 for the target compound) .
Future Research Directions
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